2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol
Description
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is a substituted propane-1,3-diol derivative featuring a 3-bromothiophene moiety linked via a methylamino group. This compound is structurally analogous to corrosion inhibitors, lignin model compounds, and bioactive molecules, but its unique substitution pattern distinguishes it from related derivatives .
Properties
Molecular Formula |
C9H14BrNO2S |
|---|---|
Molecular Weight |
280.18 g/mol |
IUPAC Name |
2-[(3-bromothiophen-2-yl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C9H14BrNO2S/c1-9(5-12,6-13)11-4-8-7(10)2-3-14-8/h2-3,11-13H,4-6H2,1H3 |
InChI Key |
GOHMUDKXVRFZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=C(C=CS1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol typically involves multiple steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 3-bromothiophene.
Alkylation: 3-Bromothiophene is then subjected to alkylation with a suitable alkyl halide, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate.
Amination: The resulting intermediate is treated with an amine, such as methylamine, to introduce the amino group.
Hydroxylation: Finally, the compound undergoes hydroxylation using a diol precursor, such as 2-methylpropane-1,3-diol, under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: De-brominated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of brominated thiophenes with biological macromolecules. Its structure allows for the exploration of binding affinities and mechanisms of action in various biological systems.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. The presence of the bromothiophene moiety suggests possible activity as an antimicrobial or anticancer agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in electronics, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety can engage in π-π stacking interactions, while the amino alcohol framework can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Corrosion Inhibition : Bromothiophene derivatives show promise due to heteroatom-rich structures, with sulfur and bromine enhancing surface adsorption. The target compound’s IE is hypothesized to exceed 97% based on substituent effects .
- Stability in Alkaline Conditions : Unlike lignin model compounds, the bromothiophene group may reduce susceptibility to oxidative cleavage, making the compound suitable for industrial applications under harsh conditions .
Biological Activity
2-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropane-1,3-diol, also known by its CAS number 1550036-72-0, is an organic compound featuring a bromothiophene moiety along with amino and hydroxyl functional groups. Its molecular formula is CHBrNOS, and it has a molecular weight of 280.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Research indicates that the biological activity of this compound is primarily attributed to its structural components:
- Bromothiophene Moiety : This component allows the compound to engage in π-π stacking interactions with aromatic residues in proteins, enhancing its binding affinity to various biological targets.
- Amino and Hydroxyl Groups : These functional groups enable the formation of hydrogen bonds with biomolecules, potentially influencing enzyme activity and receptor interactions.
The compound's unique structure facilitates specific interactions that may lead to therapeutic applications in treating various diseases.
Research Findings
Recent studies have demonstrated the following biological activities associated with this compound:
- Antioxidant Properties : The compound has shown promise in scavenging free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Preliminary tests indicate that it may exhibit inhibitory effects against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
- Enzyme Modulation : The interactions facilitated by the amino and hydroxyl groups suggest that this compound could act as a modulator of specific enzymes, which could be beneficial in drug development targeting metabolic pathways.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests conducted against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited notable antimicrobial activity at concentrations above 50 µg/mL. This suggests its potential utility as a lead compound for developing new antimicrobial therapies.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Uniqueness |
|---|---|---|---|
| 1-{[(3-Bromothiophen-2-yl)methyl]amino}-2-methylpropan-1-ol | CHBrNOS | Lacks hydroxyl group | Less versatile due to fewer functional groups |
| 2-Methylpropan-1-ol | CHO | Simple alcohol structure | Lacks complex functional groups |
| 1-Amino-2-methylpropan-1-ol | CHNO | No thiophene moiety | Less reactive due to fewer functional groups |
The presence of the bromothiophene moiety in this compound imparts distinct chemical and biological properties that are not present in simpler amino alcohols or alcohols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
